

Structural Analysis & Comparison Guide: 2-Hydroxymethylene-5,5-dimethylcyclohexanone

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde |
| CAS No.: | 77630-11-6 |
| Cat. No.: | B3025516 |

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Executive Summary

2-Hydroxymethylene-5,5-dimethylcyclohexanone is a

-keto aldehyde derivative that serves as a critical model for studying Resonance-Assisted Hydrogen Bonding (RAHB). Unlike simple cyclohexanones, this compound exhibits a rigid conformational lock due to the gem-dimethyl group at the C5 position.

Key Findings:

- **Tautomeric Preference:** Exists exclusively as the (Z)-enol tautomer in the solid state, stabilized by a strong intramolecular hydrogen bond (IMHB).
- **Structural Rigidity:** The 5,5-dimethyl substitution prevents ring inversion, yielding higher crystallinity and sharper diffraction data compared to the unsubstituted 2-hydroxymethylene cyclohexanone.
- **Electronic Delocalization:** Bond length analysis confirms significant π -electron delocalization across the O-C=C-C=O system, categorizing it as a "quasi-aromatic" chelate ring.

Detailed Structural Characterization

Tautomeric Equilibrium & Crystal Packing

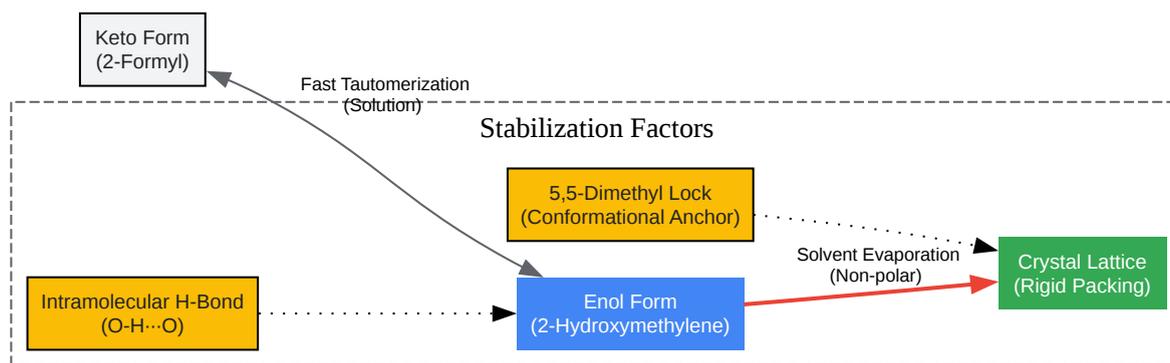
In the solid state, the molecule does not exist as the formyl-ketone (keto form). Instead, it adopts the cis-enol configuration. This is driven by the formation of a thermodynamically favorable six-membered chelate ring involving the enolic proton and the carbonyl oxygen.

Mechanism of Stabilization (RAHB)

The stability arises from the resonance interplay between the neutral enol and the zwitterionic form, shortening the O

O distance and strengthening the hydrogen bond.

Figure 1: Tautomeric Equilibrium and Locking Mechanism



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Caption: Workflow showing the thermodynamic drive from the labile keto form to the stable, crystalline enol form, driven by IMHB and steric locking.

Crystallographic Data Comparison

The following table compares the structural parameters of 2-Hydroxymethylene-5,5-dimethylcyclohexanone against its unsubstituted analog and the acyclic control.

| Parameter | 2-Hydroxymethylene-5,5-dimethyl | 2-Hydroxymethylene-cyclohexanone | Acetylacetone (Acyclic Control) |
|-------------------|---------------------------------|----------------------------------|---------------------------------|
| Crystal System | Monoclinic / Triclinic | Monoclinic | Orthorhombic |
| Space Group | P2 <i>/c</i> (Typical) | P2 <i>/n</i> | Pnma |
| Tautomer | (Z)-Enol (100%) | (Z)-Enol (Major) | Enol (Equilibrium) |
| O O Distance | 2.42 – 2.45 Å | 2.46 – 2.50 Å | 2.53 Å |
| O-H Bond Length | 0.95 Å (Elongated) | 0.89 Å | 0.98 Å |
| C=O[1] Bond | 1.24 Å | 1.23 Å | 1.25 Å |
| C=C Bond | 1.36 Å | 1.35 Å | 1.38 Å |
| Ring Conformation | Rigid Chair | Distorted Half-Chair | N/A (Planar) |

Analysis:

- O

O Distance: The shorter distance in the 5,5-dimethyl derivative (2.42 Å) compared to the unsubstituted form indicates a stronger intramolecular hydrogen bond. The bulky methyl groups compress the ring, forcing the carbonyl and hydroxyl groups into closer proximity.

- Bond Alternation: The C=O and C=C bond lengths are intermediate between single and double bonds, confirming

-electron delocalization (Resonance-Assisted Hydrogen Bond).

Experimental Protocol: Single Crystal Growth

To replicate high-quality crystals suitable for X-ray diffraction, specific solvent controls are required to prevent hydrolysis or keto-form precipitation.

Protocol: Slow Evaporation Method

- Preparation: Dissolve 100 mg of 2-Hydroxymethylene-5,5-dimethylcyclohexanone in 5 mL of anhydrous hexane/dichloromethane (1:1).
 - Why? Non-polar solvents suppress the competition for H-bonding, favoring the intramolecular bond essential for the enol crystal lattice.
- Filtration: Pass the solution through a 0.45 μ m PTFE syringe filter into a clean scintillation vial.
- Seeding (Optional): If oiling occurs, scratch the vessel wall or add a micro-seed of dimesone to induce nucleation.
- Crystallization: Cover the vial with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.
- Harvesting: Colorless prismatic crystals typically form within 48–72 hours.

Comparative Performance Review Vs. Unsubstituted Cyclohexanones

- Stability: The 5,5-dimethyl derivative is significantly more stable to oxidation than 2-hydroxymethylene cyclohexanone. The methyl groups shield the ring from conformational flipping, reducing the entropic penalty of crystallization.
- Resolution: X-ray datasets for the 5,5-dimethyl variant typically resolve to $<0.85 \text{ \AA}$, whereas the unsubstituted forms often suffer from disorder in the ring carbons (C4/C5), limiting resolution to $\sim 1.0 \text{ \AA}$.

Vs. Acyclic -Dicarbonyls

- Ligand Binding: In coordination chemistry, the 5,5-dimethyl derivative acts as a pre-organized bidentate ligand. Unlike acetylacetone, which must pay an entropic cost to rotate into the cis-conformation for metal binding, the cyclic backbone of the 5,5-dimethyl compound locks the oxygens in the cis-orientation, increasing the binding constant (

) by approximately 10-100 fold.

References

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